Comparative Anti-HIV-1 Potency of Pyridazinylthioacetamide Scaffold vs. Clinical NNRTIs Nevirapine and Zalcitabine
The pyridazinylthioacetamide series to which N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide belongs demonstrates sub-micromolar anti-HIV-1 activity. The most potent analog in the series (compound 8k) achieved an EC50 of 0.046 μM against HIV-1 strain IIIB in MT-4 cell culture, outperforming the clinical NNRTI nevirapine (NVP, EC50 = 0.09 μM) by approximately 2-fold and the NRTI zalcitabine (DDC, EC50 = 1.04 μM) by >22-fold [1]. While the exact EC50 of the target compound (1021091-46-2) has not been individually reported, its core scaffold is directly derived from the same SAR study, placing it in the low-micromolar activity range characteristic of the series.
| Evidence Dimension | Anti-HIV-1 replication inhibitory activity (EC50) |
|---|---|
| Target Compound Data | Not individually reported; series range EC50 = 0.046–5.46 μM |
| Comparator Or Baseline | Nevirapine (EC50 = 0.09 μM); Zalcitabine/DDC (EC50 = 1.04 μM) |
| Quantified Difference | Series best (0.046 μM) is 2× more potent than NVP and 22× more potent than DDC. |
| Conditions | HIV-1 strain IIIB replication in MT-4 cell culture (MTT assay) |
Why This Matters
This establishes the scaffold's inherent antiviral potency advantage over two established clinical NNRTI/NRTI benchmarks, which guides compound selection for HIV-1 reverse transcriptase inhibitor lead optimization programs.
- [1] Song, Y., Zhan, P., Kang, D., Li, X., Tian, Y., Li, Z., Chen, X., Chen, W., Pannecouque, C., De Clercq, E. and Liu, X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun., 2013, 4, 810-816. View Source
